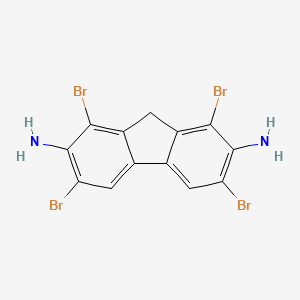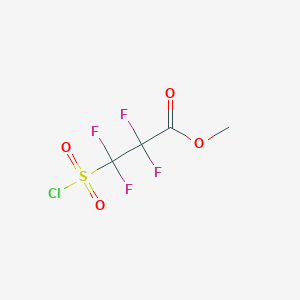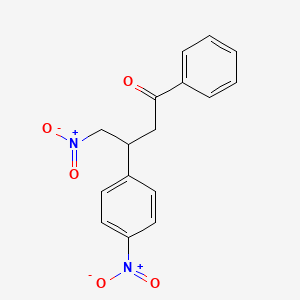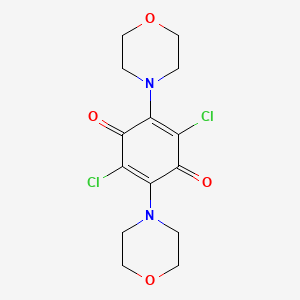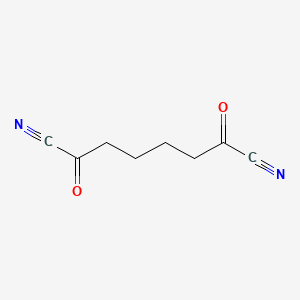![molecular formula C14H15NO4 B14436700 Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate CAS No. 75746-17-7](/img/structure/B14436700.png)
Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethoxymethylideneamine to yield the final product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethylideneamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-benzofuran-2-carboxylate
- Ethyl 3-(methoxymethylidene)amino-1-benzofuran-2-carboxylate
- Ethyl 3-[(E)-(methoxymethylidene)amino]-1-benzofuran-2-carboxylate
Uniqueness
Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxymethylideneamino group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
75746-17-7 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 3-(ethoxymethylideneamino)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-3-17-9-15-12-10-7-5-6-8-11(10)19-13(12)14(16)18-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
SWQJVKVHUCPTFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NC1=C(OC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


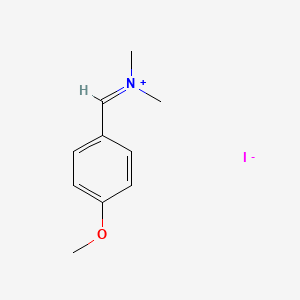
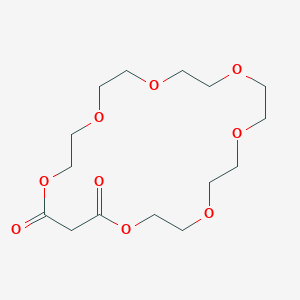
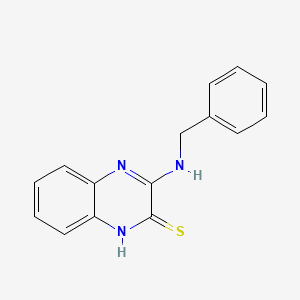
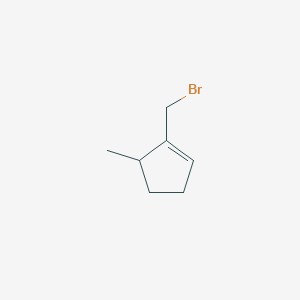
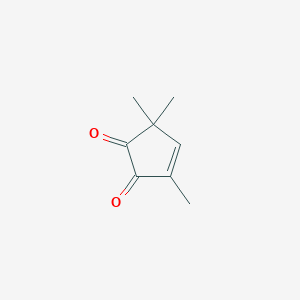
![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)

